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Compound of Interest

Compound Name: AZD2858

Cat. No.: B1666211

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of the kinase selectivity profile of AZD2858, a potent inhibitor of
Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public
dataset for AZD2858, this guide utilizes data from the well-characterized and highly selective
GSK-3 inhibitor, CHIR-99021, as a representative example to illustrate the expected selectivity
profile. Experimental protocols for common kinase profiling assays are also detailed to support
research planning.

High Selectivity of AZD2858 against GSK-3

AZD2858 is a potent and selective inhibitor of GSK-3, with reported IC50 values of 0.9 nM for
GSK-3a and 5 nM for GSK-3p.[1] It has demonstrated a high degree of selectivity, ranging from
70- to over 6000-fold, against a panel of other kinases.[1] This high selectivity is a critical
attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.

Comparative Kinase Selectivity Profile

To provide a quantitative perspective on the selectivity of a potent GSK-3 inhibitor, the following
table summarizes the kinase selectivity profile of CHIR-99021, another highly selective GSK-3
inhibitor.[2][3] The data, generated using the KINOMEscan™ platform, shows the percentage
of inhibition at a 10 uM concentration.[4] It is anticipated that the selectivity profile of AZD2858
would be comparable, exhibiting potent inhibition of GSK-3a and GSK-3[ with minimal activity
against a broad range of other kinases.
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. CHIR-99021 (% Inhibition Expected Profile for
Kinase Target

at 10 pM) AZD2858
GSK-3a 99.9 High Inhibition
GSK-3p 99.9 High Inhibition
CDK2/CycA2 79.3 Low to Moderate Inhibition
CDK2/CycE1l 67.2 Low to Moderate Inhibition
CDK5 51.2 Low to Moderate Inhibition
CDK9 88.1 Low to Moderate Inhibition
CKl1g1l 85.8 Low to Moderate Inhibition
CK1g3 70.5 Low to Moderate Inhibition
DYKR1B 70.5 Low to Moderate Inhibition
LIMK1 78.9 Low to Moderate Inhibition
BRAF 53.8 Low Inhibition
Erk5 61.3 Low Inhibition
HIPK4 55.5 Low Inhibition
MAP2K6 65.3 Low Inhibition
MELK 53.5 Low Inhibition
MLK3 52.7 Low Inhibition
PKR 57.1 Low Inhibition
PLK1 59.2 Low Inhibition
RSK3 53.6 Low Inhibition

Experimental Protocols for Kinase Selectivity
Profiling

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Accurate determination of a compound's kinase selectivity is crucial. Several commercially
available platforms are widely used for this purpose. Below are detailed methodologies for two
common assays.

KINOMEscan™ Assay Platform

The KINOMEscan™ platform is a competition binding assay used to quantify the interactions
between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds
to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated
to the kinase. A lower amount of bound kinase in the presence of the test compound indicates

stronger binding and higher inhibitory activity.[5]

Methodology:

Assay Components: The three main components are a DNA-tagged kinase, an immobilized
ligand, and the test compound.[5]

o Competition Assay: The test compound is incubated with the kinase and the immobilized
ligand.

» Quantification: The amount of kinase bound to the solid support is determined by gPCR of
the DNA tag.

» Data Analysis: Results are typically reported as "percent of control,” where the control is a
DMSO vehicle. A lower percentage indicates stronger inhibition. Dissociation constants (Kd)
can also be determined by running the assay with a range of compound concentrations.[5]

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP
produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and any
remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a
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luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is
proportional to the amount of ADP generated and thus to the kinase activity.[6][7]

Methodology:

» Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a
multiwell plate.

o ATP Depletion: An "ADP-GlIo™ Reagent" is added to terminate the kinase reaction and
consume the remaining ATP.[7]

» ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added,
which contains an enzyme that converts ADP to ATP and the necessary components for the
luciferase reaction.

e Luminescence Detection: The luminescence is measured using a plate reader.

o Data Analysis: A decrease in luminescence in the presence of the test compound indicates
inhibition of kinase activity. IC50 values are determined by testing a range of compound
concentrations.

Signaling Pathway and Experimental Workflow
Visualizations

To further illustrate the context of AZD2858's activity and the process of its evaluation, the
following diagrams are provided.

Caption: Wnt/3-catenin signaling pathway with and without Wnt ligand, and the inhibitory action
of AZD2858 on GSK-3[3.

Caption: General experimental workflow for kinase selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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